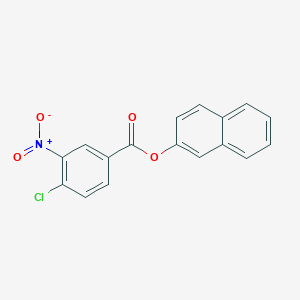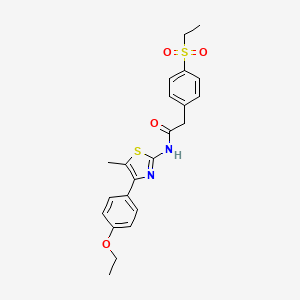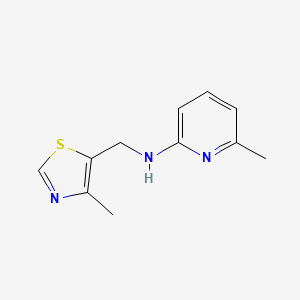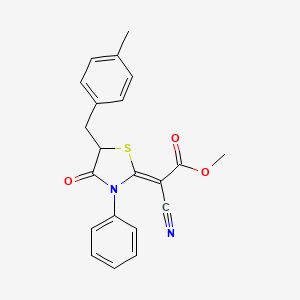
4-chloro-3-nitrobenzoate de naphtalène-2-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C17H10ClNO4 and its molecular weight is 327.72. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-2-yl 4-chloro-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-2-yl 4-chloro-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Profil de toxicité et évaluation de la sécurité
Toxicité aiguë::- Notamment, il n’y avait aucune différence statistique dans les niveaux d’histamine, de testostérone, du facteur érythroïde 2 apparenté au facteur 2 (Nrf2) et du facteur nucléaire kappa B (NF-κB), indiquant aucune initiation de réponse au stress, de toxicité ou de voies d’effets indésirables .
Applications thérapeutiques potentielles
Maladie d’Alzheimer::- Ces composés ont été identifiés, synthétisés et évalués pour leur potentiel in vitro et in vivo contre la maladie d’Alzheimer .
Disponibilité pour la recherche
- SF5 est disponible pour les besoins de la recherche scientifique auprès de fournisseurs tels que Molport, Inc. et Life Chemicals Inc. sous le numéro d’enregistrement ZINC000000268120 .
Safety and Hazards
“Naphthalen-2-yl 4-chloro-3-nitrobenzoate” has been studied for its toxicity. Acute, subacute, and developmental toxicity studies were assayed according to the Organization for Economic Cooperation and Development (OECD) guidelines . The results showed that the acute toxicity study increases the liver enzyme levels .
Mécanisme D'action
Target of Action
It has been found to have significant effects on various biological markers, suggesting that it may interact with multiple targets .
Mode of Action
The exact mode of action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate is not fully understood. It appears to interact with its targets in a way that leads to changes in various biological markers. For example, it has been found to increase liver enzyme levels and alkaline phosphatase (ALP) levels in both male and female animals .
Biochemical Pathways
Naphthalen-2-yl 4-chloro-3-nitrobenzoate seems to affect several biochemical pathways. It has been shown to increase the normal sperm count in male animals, suggesting an effect on reproductive pathways . It also appears to influence oxidative stress markers, as evidenced by decreased glutathione (GSH) levels and increased malondialdehyde (MDA) levels in the kidney and liver .
Result of Action
The action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate results in various molecular and cellular effects. For instance, it has been found to increase liver enzyme levels, suggesting an effect on liver function . It also appears to influence reproductive function, as evidenced by an increase in normal sperm count in male animals . Additionally, it seems to affect oxidative stress markers, as indicated by changes in GSH and MDA levels .
Analyse Biochimique
Biochemical Properties
Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of liver enzymes in acute toxicity studies . It also appears to interact with alkaline phosphatase (ALP), as levels of this enzyme were raised in both male and female animals in subacute toxicity studies .
Cellular Effects
In terms of cellular effects, Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been observed to influence cell function in several ways. For example, it has been found to increase the normal sperm count in male animals, corresponding to a decrease in the abnormality count . This suggests that the compound may have a role in influencing reproductive cellular processes.
Molecular Mechanism
It has been observed to cause changes in glutathione (GSH) levels in the kidney and liver, suggesting that it may interact with this important antioxidant molecule
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthalen-2-yl 4-chloro-3-nitrobenzoate have been observed to change over time. For instance, doses of 20 mg/kg in males and 4 mg/kg in females showed decreased GSH levels in the kidney and liver . Histopathological studies did not show any cellular change in these organs, suggesting that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Naphthalen-2-yl 4-chloro-3-nitrobenzoate have been found to vary with different dosages in animal models. For example, it has been observed to increase spermatogenesis at doses of 5 and 10 mg/kg
Metabolic Pathways
It has been found to influence the levels of GSH, suggesting that it may interact with the glutathione metabolism pathway .
Propriétés
IUPAC Name |
naphthalen-2-yl 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBTRIVHQJISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)



![7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2526144.png)

![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)



![(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2526157.png)
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2526158.png)
![N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526161.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2526162.png)
